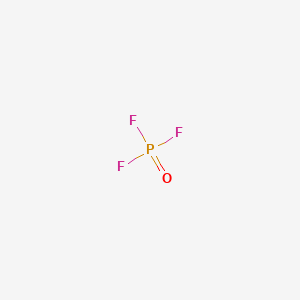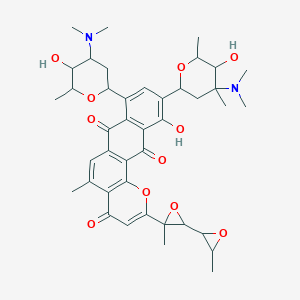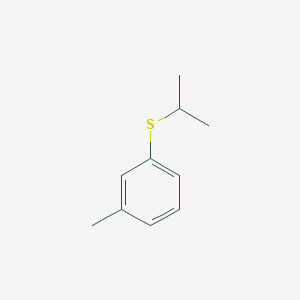
Benzene, 1-methyl-3-((1-methylethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methyl-3-((1-methylethyl)thio)-, also known as 4-tert-Butylthioanisole (TBT), is an organic compound that is commonly used as a flavoring agent and fragrance in the food and cosmetic industry. It is a colorless liquid with a strong odor and is highly flammable. TBT is synthesized through a simple and efficient process, making it a popular choice for scientific research applications. In
Mecanismo De Acción
The mechanism of action of TBT is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of sulfur-containing compounds. TBT has been shown to inhibit the activity of cystathionine beta-synthase, an enzyme involved in the synthesis of cysteine, an essential amino acid. This inhibition leads to the accumulation of homocysteine, a toxic metabolite that can cause oxidative stress and damage to cells.
Efectos Bioquímicos Y Fisiológicos
TBT has been shown to have both beneficial and detrimental effects on biological systems. On one hand, TBT has been shown to exhibit antioxidant activity, which can protect cells from oxidative damage. On the other hand, TBT has been shown to induce DNA damage and cell death in certain cell types. TBT has also been shown to affect the expression of genes involved in inflammation and immune response, suggesting a potential role in the regulation of these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBT is a popular choice for scientific research due to its simple synthesis method and availability. It is also a relatively stable compound, making it easy to handle and store. However, TBT has some limitations for lab experiments, including its strong odor and potential toxicity. Care should be taken when handling TBT, and appropriate safety measures should be implemented.
Direcciones Futuras
There are several future directions for the study of TBT. One potential area of research is the development of new antimicrobial agents based on the structure of TBT. Another area of research is the study of the molecular mechanisms underlying the beneficial and detrimental effects of TBT on biological systems. Additionally, the use of TBT as a probe molecule for the study of molecular interactions in biological systems could lead to the development of new therapeutic agents.
Métodos De Síntesis
TBT can be synthesized through a simple and efficient process that involves the reaction of anisole with tert-butyl mercaptan in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TBT as the main product. The yield of TBT can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
TBT is widely used in scientific research as a reference standard for the analysis of volatile sulfur compounds in food and environmental samples. It is also used as a model compound for the study of odor-active compounds in wine and beer. TBT has been shown to exhibit antimicrobial activity against various microorganisms, making it a potential candidate for the development of new antimicrobial agents. Additionally, TBT has been used as a probe molecule for the study of molecular interactions in biological systems.
Propiedades
Número CAS |
14905-80-7 |
|---|---|
Nombre del producto |
Benzene, 1-methyl-3-((1-methylethyl)thio)- |
Fórmula molecular |
C10H14S |
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
1-methyl-3-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
Clave InChI |
CIUOVJDIRUPGIE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)SC(C)C |
SMILES canónico |
CC1=CC(=CC=C1)SC(C)C |
Otros números CAS |
14905-80-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



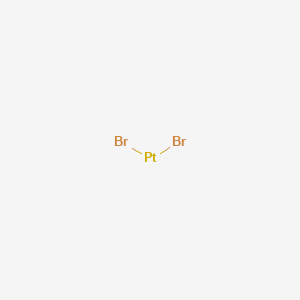
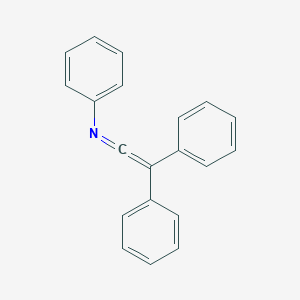
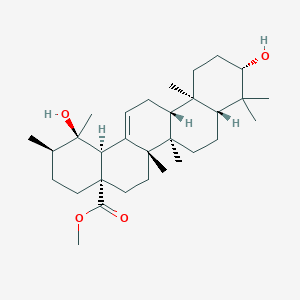
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
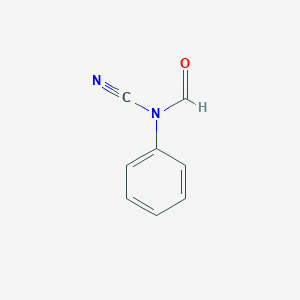
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
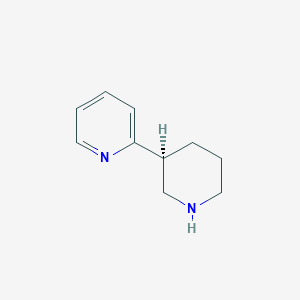
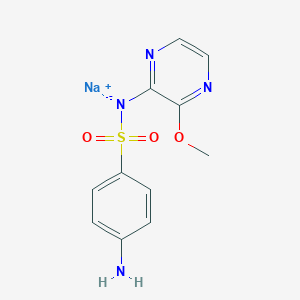
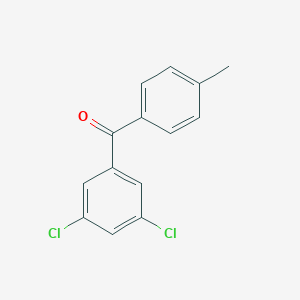
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
